molecular formula C22H27N5O3S B15119036 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine

Cat. No.: B15119036
M. Wt: 441.5 g/mol
InChI Key: POVHJOBNCAWHNY-UHFFFAOYSA-N
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Description

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . The piperidine moiety is then introduced via nucleophilic substitution reactions, typically using sulfonyl chlorides in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines .

Scientific Research Applications

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazolopyridazine core allows it to bind to these targets with high affinity, potentially inhibiting their activity and thereby exerting its biological effects . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)piperidine is unique due to its specific combination of a triazolopyridazine core with a piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H27N5O3S

Molecular Weight

441.5 g/mol

IUPAC Name

6-cyclopropyl-3-[1-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C22H27N5O3S/c1-14-12-19(30-3)20(13-15(14)2)31(28,29)26-10-8-17(9-11-26)22-24-23-21-7-6-18(16-4-5-16)25-27(21)22/h6-7,12-13,16-17H,4-5,8-11H2,1-3H3

InChI Key

POVHJOBNCAWHNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3N=C(C=C4)C5CC5)OC

Origin of Product

United States

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